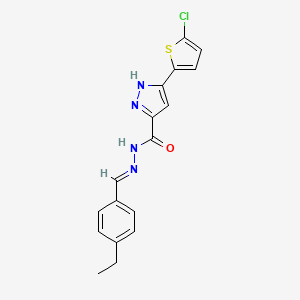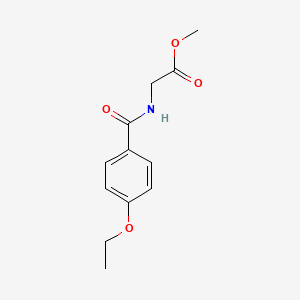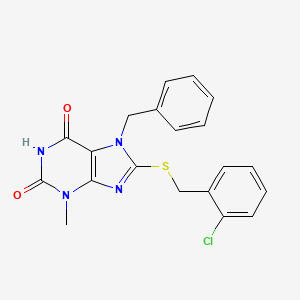![molecular formula C17H12Cl2N4O B11990698 3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)
3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorophenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorophenyl groups and pyrazole ring play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-chlorophenyl)-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 5-(4-tert-butylphenyl)-4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
3-(2-chlorophenyl)-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C17H12Cl2N4O |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12Cl2N4O/c18-13-7-3-1-5-11(13)10-20-23-17(24)16-9-15(21-22-16)12-6-2-4-8-14(12)19/h1-10H,(H,21,22)(H,23,24)/b20-10+ |
Clé InChI |
IFLWOUJIPMPBEO-KEBDBYFISA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




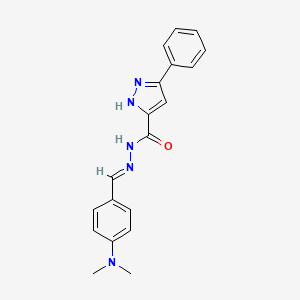

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11990669.png)
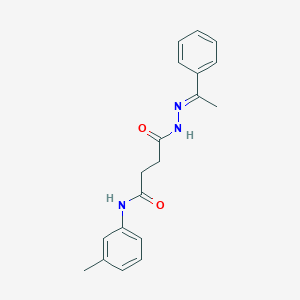

![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)

